molecular formula C10H16N2O2 B137157 Cyclo(D-Val-L-Pro) CAS No. 27483-18-7

Cyclo(D-Val-L-Pro)

Cat. No. B137157
CAS RN: 27483-18-7
M. Wt: 196.25 g/mol
InChI Key: XLUAWXQORJEMBD-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(D-Val-L-Pro) is a cyclic dipeptide, also known as a diketopiperazine, composed of the amino acids D-valine and L-proline. This compound is of interest due to its potential biological activities and its role as a structural motif in larger cyclic peptides. The cyclic structure of such peptides often confers increased stability and bioactivity compared to their linear counterparts .

Synthesis Analysis

The synthesis of cyclic peptides like Cyclo(D-Val-L-Pro) typically involves conventional peptide synthesis methods. For instance, cyclo(-L-Pro-D-Val-L-Pro-D-Val-) was synthesized using standard peptide synthesis techniques, which likely involve the coupling of protected amino acids followed by cyclization and deprotection steps . Another study reported the synthesis of a cyclic tetrapeptide analogue using "click" chemistry, demonstrating an alternative approach that could potentially be applied to the synthesis of Cyclo(D-Val-L-Pro) .

Molecular Structure Analysis

Cyclic peptides exhibit diverse conformations, which are influenced by the stereochemistry of their constituent amino acids. For example, cyclo(-L-Pro-L-Val-L-Pro-L-Val-) adopts a cis-trans-cis-trans backbone conformation with C2 symmetry in certain solvents, while its diastereomer with D-valine residues shows different conformational preferences . Similarly, the conformation of Cyclo(D-Val-L-Pro) would be expected to be influenced by the chirality of the D-valine and the propensity of proline to adopt cis or trans conformations in the peptide bond.

Chemical Reactions Analysis

Cyclic peptides can participate in various chemical reactions, particularly those involving their functional groups. For example, the hydroxyl groups in cyclo(-L-2-hydroxyisovaleryl-L-prolyl-L-prolyl-) can potentially engage in hydrogen bonding and other reactions . While specific reactions of Cyclo(D-Val-L-Pro) are not detailed in the provided papers, it can be inferred that its reactivity would be influenced by the presence of the proline ring and the side chain of valine.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic peptides are closely related to their conformation and amino acid composition. For instance, the antifungal cyclic peptide Cyclo(D-Pro-L-Val) exhibits potent activity against Fusarium graminearum, and its minimum inhibitory concentration was determined to be 250 µg ml-1 . The cyclic peptide cyclo(-Ser-D-Leu-Asp-Val-Pro-) was found to have multiple solution conformations, which could affect its solubility and stability . These findings suggest that Cyclo(D-Val-L-Pro) would also have unique physical and chemical properties that could be explored for potential applications.

Scientific Research Applications

Field

This application falls under the field of Biochemistry .

Application

Cyclo(D-Val-L-Pro) is used in the stereochemical assignment of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides found in nature . Stereochemistry is a key determinant of biological activity, and thus, understanding the stereochemical properties of these compounds is crucial .

Method

The method involves the creation of a synthetic DKP library containing all stereoisomers of cyclo(D-Val-L-Pro). This library is then subjected to spectroscopic characterization using mass spectrometry, NMR, and electronic circular dichroism (ECD) .

Results

The study revealed that ECD can clearly differentiate DKP stereoisomers. Thus, the ECD dataset can serve as a reference for unambiguous stereochemical assignment of cyclo(D-Val-L-Pro) samples from natural sources . The DKP library was also subjected to a biological screening using assays for E. coli growth and biofilm formation, which revealed distinct biological effects of cyclo(D-Phe-L-Pro) .

Therapeutic Agent

Field

This application falls under the field of Pharmaceutical Sciences .

Application

Cyclo(D-Val-L-Pro) has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer and diabetes .

properties

IUPAC Name

(3R,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUAWXQORJEMBD-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159678
Record name (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(D-Val-L-Pro)

CAS RN

27483-18-7
Record name (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27483-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(D-Val-L-Pro)
Reactant of Route 2
Cyclo(D-Val-L-Pro)
Reactant of Route 3
Cyclo(D-Val-L-Pro)
Reactant of Route 4
Cyclo(D-Val-L-Pro)
Reactant of Route 5
Cyclo(D-Val-L-Pro)
Reactant of Route 6
Cyclo(D-Val-L-Pro)

Citations

For This Compound
48
Citations
A Domzalski, L Margent, V Vigo, F Dewan… - Molecules, 2021 - mdpi.com
2,5-diketopiperazines (DKPs) are cyclic dipeptides ubiquitously found in nature. In particular, cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) are frequently detected in many …
Number of citations: 1 www.mdpi.com
DG Davis, BF Gisin, DC Tosteson - Biochemistry, 1976 - ACS Publications
Donald G. Davis,*· 1 BF Gisin, and DC Tosteson § abstract: The solution conformation of cyc/o-[D-Val-L-Pro-L-Val-D-Pro] 3 (PV) and its alkali-metal ion complexes was investigated by …
Number of citations: 35 pubs.acs.org
JA Hamilton, MN Sabesan, BF Gisin… - … and Biophysical Research …, 1978 - Elsevier
The crystal and molecular structure of the rubidium/picrate complex of the peptide cyclo-(D-val-L-pro-L-val-D-pro) 3 , called prolinomycin, has been determined by X-ray crystallography …
Number of citations: 10 www.sciencedirect.com
R Benz, BF Gisin, HP Ting-Beall, DC Tosteson… - … et Biophysica Acta (BBA …, 1976 - Elsevier
The cyclic dodecapeptide PV, cyclo-( d -Val- l -Pro- l -Val- d -Pro ) 3 , a structural analogue of the ion-carier valinomycin, increase the cation permeability of lipid bilayer membranes. …
Number of citations: 31 www.sciencedirect.com
SB Ahil, K Hira, AB Shaik, PP Pal, OP Kulkarni… - International …, 2019 - Elsevier
Study on the constituents of bioactive culture broth extract (CBE) of Pseudomonas sp. (ABS-36) explored the secretion of an array of cyclic dipeptides (CDPs) and twenty of them had …
Number of citations: 12 www.sciencedirect.com
K Bláha, M Buděšínský, I Frič, J Pospíšek… - Collection of …, 1987 - cccc.uochb.cas.cz
Conformation of diastereoisomeric cyclo(L-neopentylglycyl-L-prolyl) (IV) and cyclo(D-neopentylglycyl-L-prolyl) (VIII) in solution was studied by 1 H and 13 C NMR spectroscopy. Both …
Number of citations: 2 cccc.uochb.cas.cz
SAROFV SERIES, OFC DEPSIPEPTIDE - USSR Report, 1984 - apps.dtic.mil
Spectral characteristics were reported along with conformational and ionophoric properties of hexadeca analogues of valinomycine cyclo [-(D-Val-L-Pro-L-Val-D-Hyi) 4-] and cyclo [-D-…
Number of citations: 0 apps.dtic.mil
R LATORRE, JJ DONOVAN, W KOROSHETZ… - ncbi.nlm.nih.gov
Cyclo (L-Lac-L-Val-D-Pro-D-Val) 3 (PV-Lac) a structural analogue of the ion-carrier valinomycin, increases the cation permeability of lipid bilayer membranes by forming a 1: 1 ion-…
Number of citations: 6 www.ncbi.nlm.nih.gov
R Latorre, JJ Donovan, W Koroshetz… - The Journal of general …, 1981 - rupress.org
Cyclo(L-Lac-L-Val-D-Pro-D-Val)3 (PV-Lac) a structural analogue of the ion-carrier valinomycin, increases the cation permeability of lipid bilayer membranes by forming a 1:1 ion-carrier …
Number of citations: 6 rupress.org
E Giralt, R Eritja, E Pedroso - Tetrahedron Letters, 1981 - Elsevier
Diketopiperazine formation rates in deprotected Boc-D-Val-L-Pro-OCH 2 -resin(1), Boc-D-Val-L-Pro-OCH 2 -Pab-resin(2) and Boc-D-Val-L-Pro-OCH 2 -Nbb-resin(3) have been studied …
Number of citations: 55 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.